REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([N:11]2[C:15]([CH3:16])=[CH:14][CH:13]=[C:12]2[CH3:17])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH3:10].[C:18](OC(=O)C)(=[O:20])[CH3:19].I>>[C:18]([C:14]1[CH:13]=[C:12]([CH3:17])[N:11]([C:4]2[CH:5]=[CH:6][C:7]([O:8][CH2:9][CH3:10])=[C:2]([Cl:1])[CH:3]=2)[C:15]=1[CH3:16])(=[O:20])[CH3:19]
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Name
|
|
Quantity
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1.21 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=CC1OCC)N1C(=CC=C1C)C
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Name
|
|
Quantity
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5 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0.07 mL
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Type
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reactant
|
Smiles
|
I
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reacted
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)C1=C(N(C(=C1)C)C1=CC(=C(C=C1)OCC)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |